

Application Note: Precision Detection of L-Leucine (¹⁵N) Fragments via LC-MS/MS

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Compound of Interest

Compound Name: L-LEUCINE (15N)

Cat. No.: B1580042

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Executive Summary

Stable isotope tracing using L-Leucine (

¹⁵N) is a gold standard for measuring protein turnover and metabolic flux. However, accurate detection is frequently compromised by two factors: isobaric interference from L-Isoleucine and non-specific fragmentation transitions.

This guide provides a validated protocol for the specific detection of L-Leucine (

¹⁵N). Unlike generic amino acid methods, this workflow prioritizes the chromatographic resolution of Leucine/Isoleucine and utilizes nitrogen-retaining fragment ions (Immonium ions) to ensure the isotopic label is measured directly.

Technical Background & Mechanism

The Physics of N-Leucine Fragmentation

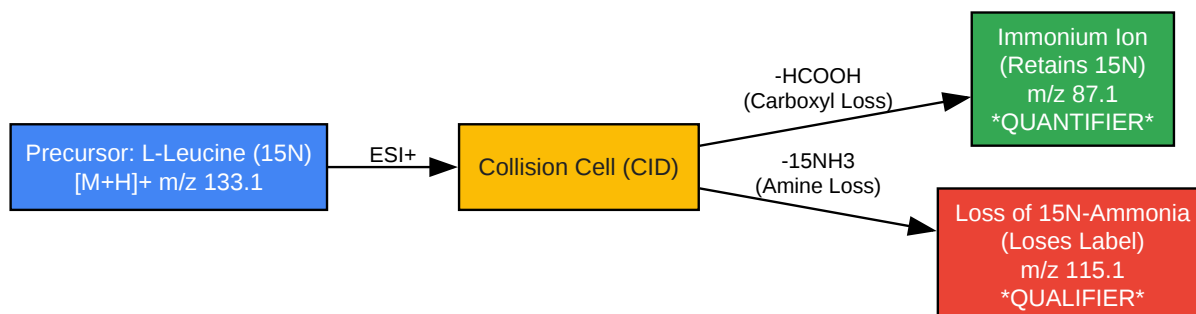
To detect the

¹⁵N label, one must select a Multiple Reaction Monitoring (MRM) transition where the heavy nitrogen is retained in the charged fragment.

- Precursor Ion (M+H)⁺:
 - Natural L-Leucine (N): m/z 132.1
 - L-Leucine (N): m/z 133.1 (Mass shift +1.0 Da)
- Primary Fragmentation Pathways:
 - Loss of Ammonia (Neutral Loss): The amino group is lost as NH₃.
 - Natural:
 - N-Labeled:
 - Critical Insight: This transition results in a fragment (m/z 115.1) that is identical to the natural form. It confirms the parent mass but does not prove the label is on the fragment.
 - Immonium Ion Formation (Retained Nitrogen): The carboxyl group is lost (as HCOOH/CO+H₂O), leaving the amine attached to the side chain.
 - Natural:
 - N-Labeled:
 - Critical Insight: This transition is specific to the N label. The shift from m/z 86 to 87 is the definitive diagnostic signal.

Fragmentation Pathway Diagram

The following diagram illustrates the divergence between nitrogen-retaining and nitrogen-losing pathways.



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Caption: Divergent fragmentation pathways of L-Leucine (

N). The Immonium ion pathway (green) retains the isotope, making it the requisite quantifier.

Experimental Protocol

Materials & Reagents[1]

- Internal Standard: L-Leucine-d3 (methyl-d3) or L-Norleucine (to monitor extraction efficiency).
- Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).
- Column: Intrada Amino Acid (Imtakt) or Waters ACQUITY UPLC HSS T3 (C18).
 - Note: Standard C18 columns often fail to separate Leucine and Isoleucine. The HSS T3 or specialized amino acid columns are required.

Sample Preparation (Protein Hydrolysis & Extraction)

This protocol assumes a tissue or cell culture input.

- Lysis: Homogenize tissue (10-20 mg) in 200 μ L cold Methanol/Water (80:20).
- Precipitation: Vortex for 1 min, incubate at -20°C for 20 min to precipitate proteins.

- Centrifugation: Spin at 14,000 x g for 10 min at 4°C.
- Supernatant (Free Pool): Transfer supernatant to a new vial for free amino acid analysis.
- Pellet (Bound Protein): (Optional) Hydrolyze pellet with 6N HCl at 110°C for 24 hours to analyze incorporated

N-Leu. Dry and reconstitute in mobile phase.

LC-MS/MS Acquisition Parameters

System: Triple Quadrupole (QqQ) Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

Chromatography (HSS T3 Column):

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.
- Column Temp: 40°C.

Time (min)	% B	Event
0.0	0	Load (100% Aqueous for retention)
1.0	0	Isocratic Hold
6.0	15	Slow Gradient (Separates Leu/Ile)
8.0	95	Wash
10.0	95	Hold
10.1	0	Re-equilibrate
13.0	0	End

MS Source Settings (ESI+):

- Spray Voltage: 3500 V
- Sheath Gas: 50 arb
- Aux Gas: 10 arb
- Capillary Temp: 325°C

MRM Transition Table (The "Self-Validating" System)

Use the following transitions. The "Check Ratio" between the Quantifier and Qualifier ensures the peak is truly Leucine and not an isobaric interference.

Compound	Precursor (m/z)	Product (m/z)	Type	Collision Energy (V)	Role
L-Leucine (N)	133.1	87.1	Quantifier	20	Specific detection of N-Immonium
L-Leucine (N)	133.1	115.1	Qualifier	15	Confirms parent mass (Fragment is unlabeled)
L-Leucine (Natural)	132.1	86.1	Control	20	Monitor background natural abundance
L-Isoleucine (Natural)	132.1	86.1	Interference	20	Must elute at different RT
L-Isoleucine (N)	133.1	87.1	Interference	20	Must be separated chromatographically

Data Analysis & Interpretation

Calculating Enrichment

To determine the fractional enrichment (Labeling efficiency):

The Isoleucine Trap (Troubleshooting)

Problem: L-Isoleucine is an isomer of Leucine. If your metabolic labeling experiment allows for the conversion of Leu to Ile (rare) or if the source

N label enters the Ile pool,

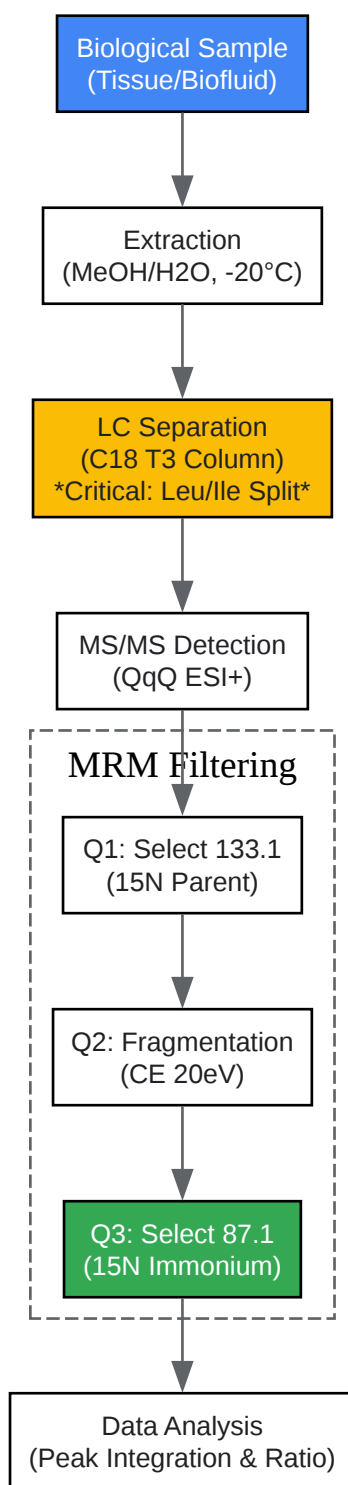
N-Ile will produce the exact same 133.1 -> 87.1 transition.

Solution:

- Retention Time Tagging: Inject pure standards of L-Leu and L-Ile.
 - L-Leu typically elutes after L-Ile on C18 columns.
- Valley Check: Ensure baseline resolution (

) between the Ile and Leu peaks in the 132.1 -> 86.1 channel. Apply these RT windows to the 133.1 -> 87.1 channel.

Workflow Logic Diagram



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Caption: Step-by-step analytical workflow ensuring specificity through chromatographic separation and selective MRM filtering.

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